molecular formula C13H20BrNO B4964329 N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B4964329
M. Wt: 286.21 g/mol
InChI Key: AZGXBXKUZJBFMN-UHFFFAOYSA-N
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Description

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine is a chemical compound with the molecular formula C14H22BrNO It is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under basic or neutral conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with receptor sites or enzymes, leading to modulation of their activity. The propyl chain and amine moiety can influence the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine
  • N-[3-(2-chlorophenoxy)propyl]-2-methylpropan-2-amine
  • N-[3-(2-fluorophenoxy)propyl]-2-methylpropan-2-amine

Uniqueness

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the bromophenoxy group may enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in biochemical and pharmacological research.

Properties

IUPAC Name

N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGXBXKUZJBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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